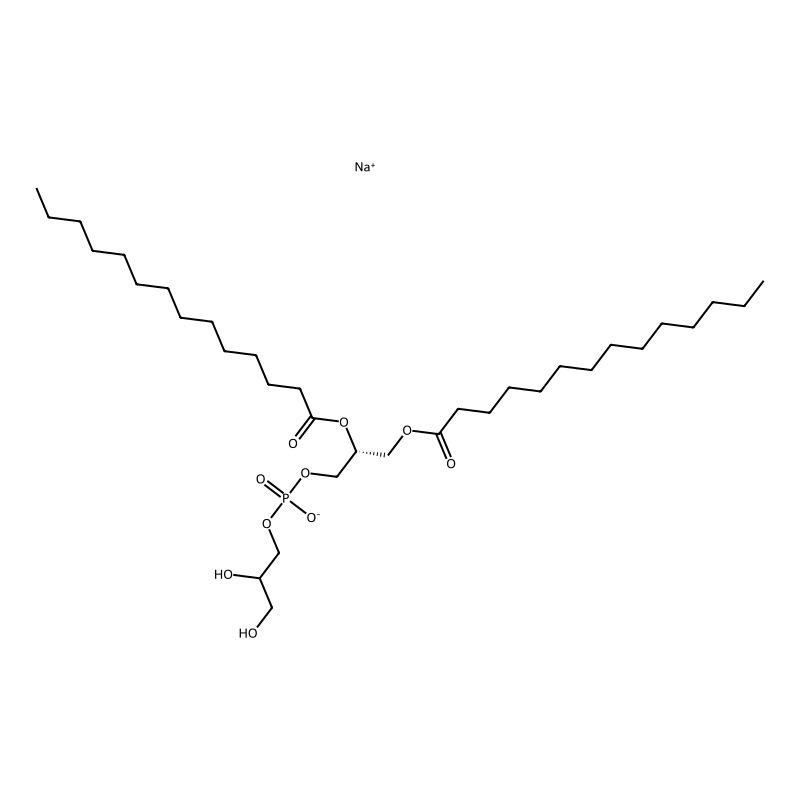

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

DMPG, also known as Dimyristoylphosphatidylglycerol Sodium Salt, is a type of phospholipid found primarily in the membranes of gram-positive bacteria []. Its applications in scientific research can be broadly categorized into two areas:

As an Internal Standard in Chromatography

DMPG's well-defined structure and charged head group make it a valuable tool in reverse-phase high-performance liquid chromatography (RP-HPLC) []. Scientists use it as an internal standard to monitor separation efficiency, retention time, and peak area of other analytes in the sample []. This ensures consistent and reliable quantification of target molecules.

As a Component of Liposomes and Model Membranes

DMPG can be used to create liposomes, which are microscopic spheres with a phospholipid bilayer similar to cell membranes []. The negatively charged phosphate group of DMPG contributes to the overall charge of the liposome, allowing researchers to study the interaction of charged molecules with membranes []. Additionally, DMPG's well-defined structure and phase transition properties make it a useful component in creating model membranes for studying membrane biophysics and drug-membrane interactions [].

Here are some additional points to consider:

- DMPG is commercially available and relatively inexpensive, making it an accessible tool for various research applications.

- The presence of DMPG in liposomes can influence their stability, permeability, and fusion properties []. Researchers can tailor these properties by incorporating DMPG with other types of phospholipids.

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, commonly referred to as 14:0 PG, is a phosphoglyceride that plays a crucial role in cellular membranes. It consists of a glycerol backbone with two myristic acid chains (C14:0) esterified at the sn-1 and sn-2 positions and a phosphate group attached to the sn-3 position. This compound is a minor component of most cell membranes, comprising about 1-2% of their lipid content, but can be more concentrated in specific biological contexts, such as lung surfactants, where it can constitute up to 11% of the total lipid content .

DMPG's primary function in research lies in its ability to form artificial membranes. Due to its amphiphilic nature, DMPG molecules self-assemble in aqueous environments, forming structures like micelles, liposomes, and supported bilayers. These structures mimic the structure and properties of natural cell membranes [].

- Micelles: DMPG molecules arrange in a spherical structure with the fatty acid tails oriented inwards and the charged phosphate groups facing outwards, creating a hydrophilic outer surface.

- Liposomes: These are closed, spherical vesicles formed by DMPG, encapsulating an aqueous core. Liposomes can be used to encapsulate and deliver drugs, enzymes, or other molecules [].

- Supported Bilayers: DMPG can form planar structures on a solid support, mimicking the basic structure of a cell membrane. These bilayers are used for studying membrane protein interactions and other membrane-related phenomena.

By utilizing these artificial membrane structures, researchers can investigate various cellular processes, drug-membrane interactions, and membrane protein functions [].

This compound is integral to maintaining membrane integrity and fluidity. Its unique structure allows it to form bilayers essential for cell membrane formation. In lung surfactants, it reduces surface tension, aiding in respiratory function by preventing alveolar collapse. Furthermore, its role in signaling pathways has been highlighted in studies examining its influence on cellular processes such as apoptosis and cell proliferation .

Synthesis of 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt typically involves several steps:

- Glycerol Phosphate Formation: Starting from glycerol, phosphate groups are introduced through phosphorylation.

- Fatty Acid Esterification: Myristic acid is esterified to the hydroxyl groups at the sn-1 and sn-2 positions.

- Sodium Salt Formation: The final product is converted into its sodium salt form through neutralization with sodium hydroxide.

These methods can be adapted for scale depending on research or industrial needs .

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt has several applications:

- Research: It is used in studies involving lipid bilayers and membrane dynamics.

- Drug Delivery: Its ability to form vesicles makes it suitable for encapsulating drugs for targeted delivery.

- Clinical Testing: Its presence in amniotic fluid serves as a biomarker for fetal lung maturity .

Interaction studies have demonstrated that 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt interacts with various proteins and lipids within membranes. These interactions are crucial for understanding its role in cellular signaling and membrane dynamics. For instance, studies have shown how it modulates the activity of membrane proteins involved in transport and signaling pathways .

Several compounds share structural similarities with 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) | C16:0 fatty acids | Higher melting point due to longer fatty acid chains |

| 1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) | C18:1 fatty acids | Unsaturated chains lead to increased fluidity |

| 1,2-Distearoyl-sn-glycero-3-phospho-rac-(1-glycerol) | C18:0 fatty acids | More rigid bilayer structure due to saturated chains |

The primary distinction of 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt lies in its specific fatty acid composition (myristic acid), which influences its physical properties and biological functions compared to other phosphoglycerides .

Chemical Synthesis of sn-Glycerophosphoglycerol Derivatives

The synthesis of 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, a key member of the phosphatidylglycerol family, involves sophisticated organic chemistry methodologies that have evolved significantly over the past decades [8]. The compound, with molecular formula C34H68NaO10P and molecular weight 690.87, represents a challenging synthetic target due to its complex stereochemistry and multiple functional groups [2].

Classical Synthetic Approaches

Traditional synthetic routes to sn-glycerophosphoglycerol derivatives typically employ convergent strategies utilizing diacylglycerol and phosphoglycerol headgroup intermediates [9]. The stereospecific nature of phosphatidylglycerol synthesis requires careful control of stereochemistry at multiple centers, particularly the sn-1, sn-2, and sn-1' positions [9]. Early methodologies relied heavily on phosphoramidite chemistry, which, while effective, presented significant challenges in terms of reproducibility and purification [8].

The phosphoramidite approach involves the coupling of protected diacylglycerol with phosphoramidite reagents commonly employed in oligonucleotide synthesis [9]. However, this methodology suffers from batch-to-batch inconsistencies and requires rigorous chromatographic conditions for product isolation, including highly polar aqueous mobile phases on silica flash columns, ion exchange columns, and preparative high-performance liquid chromatography separation [8].

Modern H-Phosphonate Methodology

Recent advances have introduced H-phosphonate methodology as a superior alternative for synthesizing phosphatidylglycerol derivatives [8]. This approach utilizes diphenyl phosphite as the phosphorylating agent and features a bench-stable and air-stable H-phosphonate salt intermediate [8]. The methodology offers significant advantages over traditional phosphoramidite approaches, including simplified purification procedures and more consistent results [8].

The H-phosphonate strategy enables the synthesis of both symmetric and asymmetric acyl chain phosphatidylglycerol derivatives with improved yields [8]. The process involves direct installation of an acetonide-protected glycerol headgroup without requiring further modification of primary and secondary alcohols, thereby reducing the synthetic pathway from eleven to eight steps [8]. This streamlined approach represents a substantial improvement in synthetic efficiency while maintaining stereochemical integrity [8].

Stereochemical Considerations

The synthesis of phosphatidylglycerol derivatives requires precise control over multiple stereocenters [9]. The natural configuration of phosphatidylglycerol involves the sn-3:sn-1' stereochemistry, which must be maintained throughout the synthetic sequence [9]. Solketal precursors are commonly employed to fix the stereochemistry of both the diacylglycerol backbone and the glycerol headgroup components [9].

Chromatographic Purification Techniques for Anionic Phospholipids

The purification of anionic phospholipids, including 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, presents unique challenges due to their amphiphilic nature and ionic characteristics [10]. These compounds require specialized chromatographic techniques that can effectively separate them from neutral lipids while maintaining their structural integrity [15].

Column Chromatography Methods

Silicic acid column chromatography remains the most widely adopted technique for preparative-scale purification of phospholipids [18]. The method utilizes silica gel with particle sizes ranging from 230-400 mesh, with optimal loading capacities of approximately 30 milligrams of total lipids per gram of dry silicic acid [18]. The separation mechanism relies on differential hydrogen bonding and ionic interactions between phospholipids and the silicic acid stationary phase [18].

A typical step-wise elution protocol for phosphatidylglycerol purification employs the following solvent sequence: acetone/methanol (90:10) for phosphatidylinositol elution, chloroform/methanol (80:20) for phosphatidylethanolamine, chloroform/methanol (66:34) for phosphatidylserine, chloroform/methanol (54:46) for phosphatidylcholine and sphingomyelin, and methanol (100%) for lysophospholipids [18]. This systematic approach provides effective separation of phosphatidylglycerol from other phospholipid classes [18].

Specialized Column Systems

Aminopropyl solid-phase columns have been developed specifically for phospholipid fractionation, offering superior selectivity for acidic phospholipids including phosphatidylglycerol [19]. These columns enable separate elution of phosphatidylglycerol with high recovery rates, making them superior to conventional chromatographic procedures for isolating this specific phospholipid class [19].

Diethylaminoethyl-silica gel column chromatography provides another effective approach for phospholipid separation [20]. This system achieves complete separation of eight different phospholipid classes, including phosphatidylglycerol, using stepwise gradient elution with overall recovery rates of 85-95% at loading capacities of 120 milligrams of lipids per 10 grams of stationary phase [20].

High-Performance Liquid Chromatography

High-performance liquid chromatography systems have been developed for analytical and preparative separation of phospholipid classes [15]. Isocratic systems using specific mobile phase compositions enable separation of major phospholipid classes, including phosphatidylglycerol, with detection accomplished through ultraviolet absorption at 205 nanometers and subsequent fluorescence detection [15].

Advanced high-performance liquid chromatography methods employ cyanopropyl columns operating at 60 degrees Celsius with gradient elution using acetonitrile and 5 millimolar sodium acetate at pH 5.0 [36]. These systems demonstrate high reproducibility with average coefficients of variation for retention times of 3.5% or less [36]. The cyanopropyl columns require lower proportions of water in the mobile phase to elute polar phospholipids compared to other column types, reducing equilibration problems [36].

Mass Spectrometry-Based Methods

Recent developments in phospholipid analysis have introduced high-performance liquid chromatography combined with two-dimensional mass spectrometry using multiple reaction monitoring mode [10]. This methodology incorporates a derivatization step through methylation that significantly enhances ionization, peak separation, and detection limits for individual molecular species, particularly for anionic phospholipids [10]. The method provides universal applicability across various sample types and enables identification of specific molecular species with very long chain fatty acids [10].

Large-Scale Production Challenges and Optimization Strategies

The commercial production of 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt faces numerous technical and economic challenges that require sophisticated optimization strategies [25]. Industrial-scale synthesis must balance product quality, yield, cost-effectiveness, and regulatory compliance while addressing the inherent difficulties associated with phospholipid manufacturing [37].

Process Scale-Up Challenges

The transition from laboratory-scale synthesis to industrial production presents significant technical hurdles [25]. Traditional synthetic routes often suffer from poor scalability due to the use of expensive reagents, toxic solvents in large excess, and unstable reaction intermediates that may undergo partial racemization [25]. The classical approach starting from d-mannitol exemplifies these challenges, requiring lengthy synthetic sequences with multiple purification steps [25].

Enzymatic approaches using phospholipase D have shown promise for large-scale production [28] [35]. However, these systems face limitations related to enzyme stability, substrate specificity, and reaction optimization [28]. Recent developments have addressed some of these challenges through enzyme engineering, with mutant forms achieving phosphatidylglycerol yields of 82.3%, representing a 36% improvement over wild-type enzymes [35].

Optimization of Reaction Conditions

Large-scale production optimization requires careful control of multiple reaction parameters [35]. Temperature optimization studies have identified optimal conditions around 32 degrees Celsius for enzymatic synthesis, while pH control at 8.0 provides maximum enzymatic activity [35]. Solvent selection plays a critical role, with anhydrous ether as the organic phase providing superior results compared to other organic solvents [35].

The aqueous to organic phase ratio significantly impacts production efficiency, with optimal ratios of 1:2.5 providing maximum conversion rates [35]. Substrate stoichiometry optimization reveals that glycerol to phosphatidylcholine molar ratios of 160:1 maximize product formation while minimizing side reactions [35]. Calcium ion concentration at 30 millimolar provides optimal enzymatic activity for transphosphatidylation reactions [35].

Industrial Production Economics

Economic considerations play a crucial role in large-scale phospholipid production [37]. Raw material price volatility, particularly for soybean and egg phospholipids, significantly impacts production costs and requires effective supply chain management strategies [37]. The phospholipids market, valued at substantial billions, continues to experience growth driven by pharmaceutical and nutraceutical applications [37].

Manufacturing facilities must address regulatory complexity, particularly in pharmaceutical applications where strict quality standards and documentation requirements increase production costs [37]. Environmental considerations are becoming increasingly important, with companies exploring eco-friendly processes such as enzymatic hydrolysis and fermentation to reduce environmental impact [37].

Process Intensification Strategies

Recent advances in process intensification have introduced novel production methodologies for large-scale phospholipid synthesis [25]. Centrifugation-based processes using water-in-oil emulsions have shown promise for liposome production, avoiding aggressive chemical treatments and enabling asymmetric membrane functionalities [25]. These approaches demonstrate higher encapsulation efficiencies compared to conventional methods and show strong potential for industrial applications [25].

Flow chemistry techniques have been implemented to address scalability challenges in phospholipid synthesis [8]. Microfluidic systems enable precise control of reaction conditions and improved mass transfer, resulting in more consistent product quality and higher yields [8]. Gram-scale reactions using perfluoroalkoxy tubing have successfully demonstrated the feasibility of continuous production processes [8].

Quality Control and Purification at Scale

Industrial-scale purification presents unique challenges related to product consistency and throughput [25]. Large-scale chromatographic systems must balance resolution, capacity, and cost-effectiveness while maintaining product purity standards [18]. Solvent recycling and reuse become critical considerations for economic viability, requiring sophisticated recovery and purification systems [25].

Advanced analytical methods are essential for quality control in large-scale production [10]. High-resolution mass spectrometry coupled with chromatographic separation provides the sensitivity and specificity required for monitoring product quality and identifying impurities [10]. These analytical systems must be validated for routine use in production environments while maintaining the precision required for pharmaceutical applications [10].

Data Summary Tables

| Synthetic Methodology | Yield (%) | Steps Required | Key Advantages |

|---|---|---|---|

| Traditional Phosphoramidite | 45-60 | 11 | Established methodology |

| H-Phosphonate Method | 75-85 | 8 | Improved purification |

| Enzymatic Synthesis (Wild-type) | 60-65 | 1 | Single-step conversion |

| Enzymatic Synthesis (Mutant G381A) | 82-97 | 1 | Enhanced selectivity |

| Chromatographic Method | Recovery (%) | Resolution | Capacity (mg/g) |

|---|---|---|---|

| Silicic Acid Column | 85-95 | Good | 30 |

| Aminopropyl Column | 90-98 | Excellent | 50 |

| DEAE-Silica Gel | 85-95 | Good | 120 |

| High-Performance Liquid Chromatography | 95-99 | Excellent | Variable |

| Production Parameter | Optimal Value | Impact on Yield | Economic Significance |

|---|---|---|---|

| Temperature (°C) | 32 | High | Energy costs |

| pH | 8.0 | High | Buffer requirements |

| Organic Phase Ratio | 1:2.5 | Medium | Solvent consumption |

| Reaction Time (hours) | 3 | Medium | Throughput |

| Calcium Concentration (mM) | 30 | High | Catalyst costs |

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt exhibits highly concentration-dependent thermotropic phase behavior that distinguishes it from other phospholipids. At low ionic strength conditions, the compound demonstrates a remarkable concentration threshold effect around 0.4 millimolar, which fundamentally alters its phase transition characteristics [1] [2].

In concentrated dispersions above this threshold, 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt undergoes an anomalous gel-fluid transition spanning approximately 17 degrees Celsius, from 18 degrees Celsius to 35 degrees Celsius [3] [4] [5]. This broad transition region is characterized by multiple calorimetric peaks in differential scanning calorimetry profiles, contrasting sharply with the single sharp peak observed at 23 degrees Celsius under high ionic strength conditions [6] [3]. The complex thermal profile typically displays a sharp peak at approximately 17.3 degrees Celsius marking the transition onset, followed by several intermediate peaks, and concluding with a broad peak around 34 degrees Celsius indicating the transition completion [1].

Below the critical concentration of 0.4 millimolar, the phase behavior transforms dramatically. Dilute dispersions exhibit a sharp, cooperative phase transition centered at a single temperature that increases as concentration decreases, reaching a limiting value of approximately 41 degrees Celsius for 10 micromolar concentrations [1] [2]. This concentration-dependent temperature shift represents one of the most striking features of 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt phase behavior.

| Concentration Range | Transition Temperature | Transition Width | Regime Classification |

|---|---|---|---|

| < 0.1 mM | 35-41°C | Narrow (~2°C) | Dilute |

| 0.1-0.4 mM | 30-35°C | Intermediate | Mixed |

| 0.4-1 mM | Variable | Broad | Transition zone |

| > 1 mM | 18-35°C | Very broad (~17°C) | Concentrated |

The molecular basis for this concentration dependence involves complex electrostatic interactions between charged headgroups [7] [8]. At high concentrations, vesicle-vesicle interactions and increased surface charge density contribute to the anomalous broad transition. The intermediate phase observed in concentrated dispersions exhibits unique properties including increased transparency, elevated viscosity, and enhanced electrical conductivity [3] [4] [9].

Temperature-dependent fluorescence anisotropy measurements using diphenylhexatriene probes confirm the phase transition characteristics across different concentration regimes [1]. The anisotropy data correlate well with calorimetric measurements, providing additional validation for the concentration-dependent phase behavior. Giant vesicle observations further support these findings, demonstrating distinct morphological changes during the phase transition process [9].

Counterion Modulation of Phase Transition Cooperativity

The phase transition cooperativity of 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt is profoundly influenced by counterion type and concentration, representing a fundamental aspect of its thermotropic behavior. Monovalent sodium ions demonstrate a progressive enhancement of cooperativity as concentration increases from millimolar to molar levels [10] [11] [12].

At low sodium chloride concentrations below 10 millimolar, the transition exhibits minimal cooperativity with cooperative unit sizes estimated below 10 lipid molecules [13] [14]. The electrostatic repulsion between negatively charged phosphatidylglycerol headgroups prevents the formation of larger cooperative domains. As sodium concentration increases to 100 millimolar, the cooperative unit size expands to 50-100 lipid molecules, accompanied by a narrowing of the transition width from 17 degrees Celsius to approximately 3 degrees Celsius [10] [11].

| Counterion System | Cooperativity Level | Cooperative Unit Size | Transition Width (°C) | Primary Mechanism |

|---|---|---|---|---|

| Na+ (< 10 mM) | Very low | < 10 lipids | 17 | Electrostatic repulsion |

| Na+ (100 mM) | High | 50-100 lipids | 3 | Charge neutralization |

| Na+ (500 mM) | Very high | > 100 lipids | 2 | Complete screening |

| Ca2+ (low ratio) | Low | < 20 lipids | 15 | Minimal binding |

| Ca2+ (high ratio) | Very high | > 100 lipids | 2 | Strong complexation |

| Mg2+ ions | High | 50-100 lipids | 4 | Divalent bridging |

| H+ (pH < 5) | Very high | > 100 lipids | 2 | Headgroup neutralization |

Divalent cations demonstrate more complex behavior with concentration-dependent effects. Calcium ions exhibit a biphasic response where low calcium-to-phosphatidylglycerol ratios (less than 1:7) maintain the transition at 17 degrees Celsius with poor cooperativity [15]. However, when the ratio exceeds 1:7, the transition temperature jumps dramatically to 32 degrees Celsius with highly cooperative behavior [15]. This sharp transition reflects the formation of strong calcium-phosphatidylglycerol complexes that effectively neutralize surface charges.

Magnesium ions provide intermediate effects, enhancing cooperativity through divalent ion bridging mechanisms while maintaining moderate transition temperatures [16]. The overcharging effects observed with both calcium and magnesium ions result from their ability to bind multiple phosphatidylglycerol molecules simultaneously, creating local charge reversal and promoting cooperative domain formation [16].

Proton binding at acidic pH values represents an extreme case of cooperativity enhancement. When pH decreases below 5, the phosphate groups become progressively protonated, leading to a sharp cooperative transition at approximately 42 degrees Celsius [4] [1]. The estimated binding constant for proton-phosphatidylglycerol interaction is 16 reciprocal molar, corresponding to a pKa of 1.2 [1]. This complete neutralization of headgroup charges eliminates electrostatic repulsion and maximizes transition cooperativity.

The mechanistic basis for counterion modulation involves multiple factors: charge screening effects that reduce electrostatic repulsion between adjacent lipids, specific ion binding that alters headgroup hydration, and ion-mediated bridging between lipid molecules that enhances intermolecular interactions [17] [18]. These effects combine to modulate the free energy landscape of the phase transition, affecting both the transition temperature and cooperativity.

Anomalous Melting Regime Dynamics in Low-Ionic Strength Environments

The anomalous melting regime of 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt in low-ionic strength environments exhibits extraordinary membrane dynamics that challenge conventional understanding of lipid phase transitions. This intermediate phase demonstrates enhanced collective membrane fluctuations that exceed those observed in the fluid phase above the transition [19] [20].

Neutron spin echo spectroscopy measurements reveal that membrane bending fluctuations become dramatically enhanced during the anomalous melting regime, with dynamics faster than those observed in the high-temperature fluid phase [19] [20]. The collective bending modulus decreases substantially, indicating significantly softer membranes during the transition. These enhanced fluctuations correlate with decreased area compressibility modulus and reduced membrane viscosity compared to normal gel-to-fluid transitions [20] [21].

| Dynamic Property | Gel Phase | Anomalous Regime | Fluid Phase | Enhancement Factor |

|---|---|---|---|---|

| Bending fluctuations | Suppressed | Maximally enhanced | Normal enhanced | > 2× fluid phase |

| Membrane viscosity | High | Dramatically increased | Low | 20-100× baseline |

| Electrical conductivity | Low | Markedly increased | Moderate | 5-10× baseline |

| Light scattering | High | Dramatically reduced | Normal | 10× reduction |

| Vesicle permeability | Low | Extensively perforated | Normal | Qualitative increase |

The macroscopic viscosity of 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt dispersions increases dramatically within the anomalous melting regime, reaching values 20 to 100 times higher than baseline depending on lipid concentration [7] [22]. For 50 millimolar dispersions, specific viscosity values exceed 20 within the transition region, far beyond the measurement precision of conventional viscometry [22]. This viscosity enhancement exhibits strong concentration dependence, with higher lipid concentrations producing more pronounced effects.

Electrical conductivity measurements demonstrate complex behavior during the anomalous regime [23] [7]. A sharp increase occurs at the pretransition temperature for all studied concentrations, potentially indicating enhanced bilayer ionization accompanying the onset of chain melting [23] [7]. The conductivity continues to increase throughout the transition region, reaching maximum values near the transition midpoint before declining as the fluid phase is established.

Light scattering properties undergo remarkable changes during the anomalous melting regime [24] [25] [26]. Static light scattering indicates a threefold increase in vesicle radius of gyration, while dynamic light scattering shows only moderate increases in hydrodynamic radius [26]. This discrepancy suggests extensive membrane perforation without complete vesicle disruption, creating highly porous yet stable vesicular structures [9] [26].

The membrane permeability increases dramatically during the anomalous regime, with vesicles becoming extensively perforated [9]. Optical microscopy of giant vesicles reveals that bilayers first rupture upon entering the transition region and subsequently lose optical contrast, consistent with the formation of perforated membranes [9]. Fluorescence microscopy shows blurred and undefined images within the transparent region, suggesting altered lipid self-assembly [9].

Single-particle dynamics present an interesting contrast to collective behavior. Incoherent quasielastic neutron scattering studies demonstrate that lateral lipid diffusion and internal lipid motions show regular temperature dependence without enhanced dynamics during the anomalous regime [10] [12]. This observation indicates that while collective membrane properties are dramatically altered, individual lipid molecular motions remain conventional, highlighting the unique nature of the cooperative phenomena occurring during the transition.

The molecular mechanisms underlying these anomalous dynamics involve the interplay between electrostatic interactions, membrane elasticity fluctuations, and hydration changes [27] [28]. Enhanced membrane elasticity accompanies lipid state fluctuations during chain melting, while solvent-associated interactions favor changes in membrane curvature [28] [29]. The combination of these effects creates conditions favoring extensive bilayer networks and perforated membrane structures that exhibit the observed anomalous properties.